1-Bromo-1-methylarsinan-1-ium bromide

Description

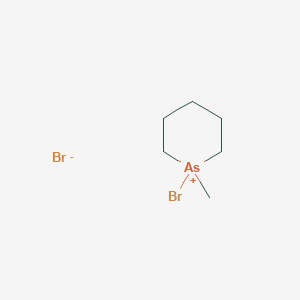

1-Bromo-1-methylarsinan-1-ium bromide is a quaternary arsinium salt characterized by a central arsenic atom bonded to a methyl group, a bromine atom, and two additional substituents (likely hydrogen or alkyl groups based on nomenclature conventions). While specific data on this compound are scarce in the provided evidence, its structure suggests similarities to other organoarsenic and quaternary ammonium/phosphonium bromides. These compounds are often utilized in specialized chemical synthesis, catalysis, or as ionic liquids due to their unique electronic and steric properties.

Properties

CAS No. |

62150-89-4 |

|---|---|

Molecular Formula |

C6H13AsBr2 |

Molecular Weight |

319.90 g/mol |

IUPAC Name |

1-bromo-1-methylarsinan-1-ium;bromide |

InChI |

InChI=1S/C6H13AsBr.BrH/c1-7(8)5-3-2-4-6-7;/h2-6H2,1H3;1H/q+1;/p-1 |

InChI Key |

RLKMZKRARGZXHG-UHFFFAOYSA-M |

Canonical SMILES |

C[As+]1(CCCCC1)Br.[Br-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Bromo-1-methylarsinan-1-ium bromide can be achieved through several methods. One common approach involves the reaction of methylarsine (CH(_3)AsH(_2)) with bromine (Br(_2)) in an inert solvent such as carbon tetrachloride (CCl(_4)). The reaction proceeds as follows:

[ \text{CH}_3\text{AsH}_2 + \text{Br}_2 \rightarrow \text{CH}_3\text{AsBr}_2 + \text{H}_2 ]

This method requires careful control of reaction conditions, including temperature and the molar ratio of reactants, to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

1-Bromo-1-methylarsinan-1-ium bromide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be replaced by other nucleophiles, such as hydroxide (OH(^-)) or alkoxide (RO(^-)) ions, leading to the formation of corresponding arsenic derivatives.

Oxidation Reactions: The compound can be oxidized to form higher oxidation state arsenic compounds, such as arsenic acid derivatives.

Reduction Reactions: Under certain conditions, the compound can be reduced to form lower oxidation state arsenic compounds.

Common reagents used in these reactions include sodium hydroxide (NaOH), hydrogen peroxide (H(_2)O(_2)), and reducing agents like sodium borohydride (NaBH(_4)). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-1-methylarsinan-1-ium bromide has several applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of arsenic-based drugs.

Industry: The compound is used in the production of specialty chemicals and materials, including semiconductors and catalysts.

Mechanism of Action

The mechanism of action of 1-Bromo-1-methylarsinan-1-ium bromide involves its interaction with various molecular targets. The positively charged arsenium ion can form strong bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific target and context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Quaternary Bromide Salts

1-Butyl-1-methylpiperidinium Bromide (C₁₂H₂₄BrN):

1-Hexyl-3-methylimidazolium Bromide (C₁₀H₁₉BrN₂):

Alkyl Bromides

- Methyl Bromide (CH₃Br): Molecular Weight: 94.94 g/mol (CAS 74-83-9) . Toxicity: Acute neurotoxin with delayed symptoms (e.g., seizures, pulmonary edema) .

1-Bromo-2-methylpropane (C₄H₉Br):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.